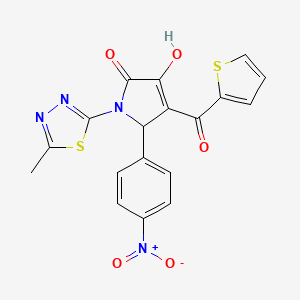![molecular formula C18H22N2O6S B11129817 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)alaninamide](/img/structure/B11129817.png)
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(3,4-Dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)alaninamide is a synthetic organic compound characterized by its complex structure, which includes both sulfonyl and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)alaninamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzenesulfonyl chloride and 4-methoxyaniline.
Formation of Intermediate: The first step involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base like triethylamine to form an intermediate sulfonamide.
Coupling Reaction: The intermediate is then coupled with alanine or its derivatives using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
In an industrial setting, the production of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)alaninamide would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)alaninamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)alaninamide exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Therapeutic Effects: It may interact with specific molecular targets, such as receptors or signaling pathways, to exert anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(2,5-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-N-ethyl-N~2~-(3-methoxybenzyl)alaninamide .
- **N~3~-[(3,4-Dimethoxyphenyl)sulfonyl]-N-[2-(4-morpholinylsulfonyl)ethyl]-β-alaninamide .
Uniqueness
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Propriétés
Formule moléculaire |
C18H22N2O6S |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
2-[(3,4-dimethoxyphenyl)sulfonylamino]-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C18H22N2O6S/c1-12(18(21)19-13-5-7-14(24-2)8-6-13)20-27(22,23)15-9-10-16(25-3)17(11-15)26-4/h5-12,20H,1-4H3,(H,19,21) |
Clé InChI |
PDSODBSZDBWIJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B11129734.png)
![(2E)-3-[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11129741.png)
![5-chloro-1-isopropyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B11129746.png)
![methyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}acetate](/img/structure/B11129748.png)
![(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11129772.png)
![3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide](/img/structure/B11129779.png)
![Dimethyl 4-{4-[(2-furylcarbonyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11129791.png)
![N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide](/img/structure/B11129792.png)
![{1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone](/img/structure/B11129800.png)
![N-(4-methoxybenzyl)-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B11129802.png)
![(5Z)-2-(4-butoxyphenyl)-5-[4-(heptyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11129805.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11129810.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide](/img/structure/B11129822.png)

